1-(3-Methyl-1,2,4-triazin-5-yl)ethanone
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Overview
Description
1-(3-Methyl-1,2,4-triazin-5-yl)ethanone is an organic compound with the molecular formula C6H7N3O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . The compound is characterized by a triazine ring substituted with a methyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of amidines with carboxylic acids, followed by subsequent reactions with hydrazines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products: The major products formed from these reactions include oximes, alcohols, and various substituted triazine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methyl-1,2,4-triazin-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure but different substituents.
2,4-Diamino-1,3,5-triazine: Known for its use in the synthesis of herbicides and pharmaceuticals.
1,2,4-Triazole: Another heterocyclic compound with a similar ring structure but different nitrogen positioning.
Uniqueness: 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety provides additional reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
94243-23-9 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(3-methyl-1,2,4-triazin-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4(10)6-3-7-9-5(2)8-6/h3H,1-2H3 |
InChI Key |
UJPXJGIEIYRBJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=N1)C(=O)C |
Origin of Product |
United States |
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